![molecular formula C16H43NO6Si3 B8234415 Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a complex organosilicon compound. It features multiple siloxane linkages and hydroxyl groups, making it a versatile molecule in various chemical applications. This compound is particularly noted for its potential use in advanced material science and industrial chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol typically involves multiple steps:
Initial Siloxane Formation: The process begins with the formation of the siloxane backbone. This is achieved by reacting dimethylchlorosilane with a suitable diol, such as ethylene glycol, under controlled conditions to form the initial siloxane linkage.
Hydroxyethoxy Propylation: The next step involves the introduction of the hydroxyethoxy propyl groups. This is done by reacting the intermediate siloxane with 3-chloropropyltriethoxysilane in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Final Hydroxylation: The final step is the hydroxylation of the terminal groups. This is typically achieved by reacting the intermediate product with ethylene oxide under basic conditions to introduce the terminal hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely be automated to maintain consistent quality and to handle the potentially hazardous reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form silane derivatives, particularly if the hydroxyl groups are targeted.
Substitution: The siloxane linkages can undergo substitution reactions, where the silicon atoms can be replaced with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds or carboxylic acids.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced siloxane-based materials. Its multiple reactive sites allow for the creation of complex polymeric structures with tailored properties.
Biology
In biological research, the compound’s biocompatibility and functional groups make it useful for creating bioactive surfaces and drug delivery systems. Its hydroxyl groups can be modified to attach various biomolecules.
Medicine
In medicine, it is explored for its potential in creating biocompatible coatings for medical devices and implants. The compound’s ability to form stable, flexible films makes it ideal for such applications.
Industry
Industrially, this compound is used in the production of high-performance coatings, adhesives, and sealants
Mécanisme D'action
The compound exerts its effects primarily through its siloxane linkages and hydroxyl groups. The siloxane backbone provides flexibility and thermal stability, while the hydroxyl groups offer sites for further chemical modification. These features allow the compound to interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polydimethylsiloxane: A simpler siloxane compound with similar flexibility but fewer reactive sites.
Trimethylsilylpropylamine: Another organosilicon compound with different functional groups, offering different reactivity.
Dimethylsiloxane-ethylene oxide copolymer: A compound with similar structural features but different applications due to its copolymeric nature.
Uniqueness
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol stands out due to its multiple hydroxyl groups and siloxane linkages, providing a unique combination of reactivity and stability. This makes it particularly useful in applications requiring both flexibility and the ability to undergo further chemical modifications.
Propriétés
IUPAC Name |
azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40O6Si3.H3N/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18;/h17-18H,7-16H2,1-6H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWNUCYYHSDYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H43NO6Si3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((3R,4R,E)-3-hydroxy-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8234337.png)

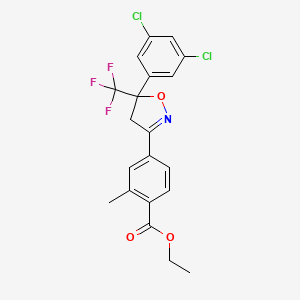
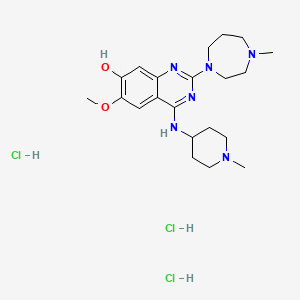



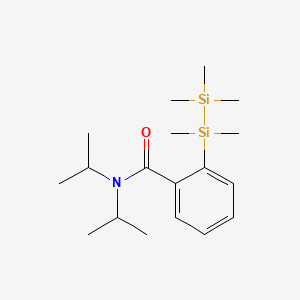
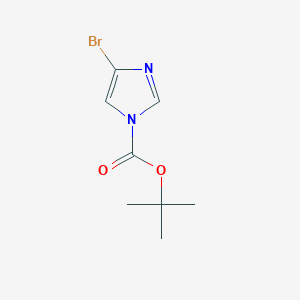

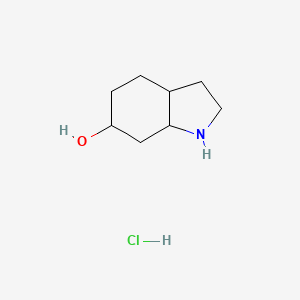
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

